Butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester

Beschreibung

Nomenclature and IUPAC Classification

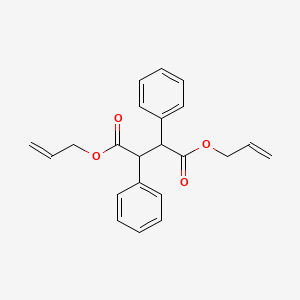

Butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is butanedioic acid (succinic acid), with phenyl groups at the 2- and 3-positions of the four-carbon chain. Both carboxylic acid groups are esterified with 2-propenyl (allyl) groups, resulting in the full name di-2-propenyl 2,3-diphenylbutanedioate. The molecular formula is C22H22O4 , with a molecular weight of 350.408 g/mol .

| Property | Value |

|---|---|

| CAS Registry Number | 148991-68-8 |

| IUPAC Name | Di-2-propenyl 2,3-diphenylbutanedioate |

| Molecular Formula | C22H22O4 |

| Synonyms | 2,3-Diphenylsuccinic acid diallyl ester; Diallyl 2,3-diphenylsuccinate |

The compound’s structure integrates aromatic and unsaturated moieties: the phenyl groups enhance steric hindrance and electronic effects, while the allyl esters provide sites for radical-mediated crosslinking. Its stereochemistry, though not explicitly detailed in available literature, likely influences reactivity in polymerization systems.

Historical Context and Discovery

The development of this compound aligns with mid-20th-century advancements in polymer chemistry, particularly the exploration of allyl esters as crosslinking agents. Allyl esters gained prominence due to their ability to form thermally stable networks through free-radical polymerization. Early patents, such as US4683248A, highlighted the utility of diallyl maleate and related esters in enhancing the mechanical properties of styrene polymers.

While the exact synthesis date of this compound remains undocumented, its structural analogs—such as diphenyl succinate (CAS 621-14-7)—were studied extensively in the 1960s for their role in polyester synthesis. The introduction of allyl groups into such systems likely emerged from efforts to balance reactivity and stability in high-performance polymers. For instance, allyl esters’ dual functionality (ester and alkene groups) allows simultaneous participation in condensation and addition reactions, a feature critical for creating crosslinked architectures.

Significance in Organic and Polymer Chemistry

This compound occupies a niche in polymer science due to its multifunctional design. The phenyl groups contribute to rigidity and thermal resistance, while the allyl esters enable covalent crosslinking via radical mechanisms. This combination is particularly valuable in styrene-based polymers, where controlled crosslinking improves dimensional stability and resistance to environmental stress.

In free-radical polymerization systems, the compound acts as a crosslinker by participating in chain-transfer reactions. The allyl groups undergo homolytic cleavage under initiators like peroxides, generating radicals that propagate through the polymer matrix. For example, in styrene-divinylbenzene copolymers, the addition of allyl esters reduces gelation time and enhances network homogeneity. Comparative studies with other crosslinkers, such as trimethallyl cyanurate, suggest that the phenyl substituents in this compound retard premature termination, thereby optimizing curing kinetics.

Furthermore, the compound’s electronic profile—modulated by the electron-withdrawing ester groups and electron-donating phenyl rings—affects its interaction with inhibitors and stabilizers. Research on phenolic inhibitors, such as 2,5-di-tert-butylhydroquinone (DTBHQ), demonstrates that steric hindrance from aromatic substituents can mitigate undesired side reactions during polymerization. This synergy between structure and function underscores the compound’s utility in tailoring polymer properties for industrial applications.

Eigenschaften

CAS-Nummer |

148991-68-8 |

|---|---|

Molekularformel |

C22H22O4 |

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

bis(prop-2-enyl) 2,3-diphenylbutanedioate |

InChI |

InChI=1S/C22H22O4/c1-3-15-25-21(23)19(17-11-7-5-8-12-17)20(22(24)26-16-4-2)18-13-9-6-10-14-18/h3-14,19-20H,1-2,15-16H2 |

InChI-Schlüssel |

DQMUAGWPKAYSTK-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

2,3-Diphenylbernsteinsäure-di-2-propenylester kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Allylgruppen können oxidiert werden, um entsprechende Epoxide oder Diole zu bilden.

Reduktion: Die Estergruppen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Alkoholen reduziert werden.

Substitution: Die Phenylgruppen können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, wie z. B. Nitrierung oder Halogenierung.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie m-Chlorperbenzoesäure (m-CPBA) oder Osmiumtetroxid (OsO4) werden häufig für Oxidationsreaktionen verwendet.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) sind typische Reduktionsmittel.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden häufig Reagenzien wie Salpetersäure (HNO3) für die Nitrierung oder Brom (Br2) für die Bromierung.

Hauptprodukte, die gebildet werden

Oxidation: Epoxide oder Diole.

Reduktion: Alkohole.

Substitution: Nitro- oder halogenierte Derivate der Phenylgruppen.

Analyse Chemischer Reaktionen

Types of Reactions

Butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester can undergo various chemical reactions, including:

Oxidation: The allyl groups can be oxidized to form corresponding epoxides or diols.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the phenyl groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2,3-Diphenylbernsteinsäure-di-2-propenylester hängt von seiner spezifischen Anwendung ab. In biologischen Systemen können seine Derivate mit zellulären Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten molekularen Wege können variieren, aber oft umfassen die Hemmung der Enzymaktivität oder die Störung zellulärer Prozesse.

Wirkmechanismus

The mechanism of action of butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Key analogs include esters of butanedioic acid with varying substituents and ester groups. Below is a comparative analysis:

Key Differences in Properties

Solubility: The target compound’s phenyl groups reduce polarity, likely rendering it insoluble in water but soluble in non-polar solvents. By contrast, dimethyl and diethyl succinates exhibit moderate aqueous solubility (e.g., diethyl succinate: ~0.5 g/L at 25°C) . Branched esters (e.g., diisopropylsuccinate) show increased lipophilicity compared to linear aliphatic esters .

Thermal Stability :

- Aromatic substituents (phenyl groups) enhance thermal stability compared to aliphatic analogs. For instance, diallyl succinate degrades at lower temperatures (~200°C), while the diphenyl derivative likely withstands higher temperatures .

Reactivity :

- Allyl esters (e.g., diallyl succinate) undergo radical-initiated polymerization, forming crosslinked networks. The target compound may exhibit similar reactivity but with slower kinetics due to steric hindrance from phenyl groups .

- Acetylated derivatives (e.g., diethyl 2,3-diacetylsuccinate) are more reactive toward nucleophiles due to electron-withdrawing effects .

Biological Activity :

- Simple esters like dimethyl succinate are found in herbal toothpaste for antimicrobial properties . The diphenyl variant’s bioactivity remains unstudied but may differ due to reduced solubility and aromatic interactions.

Biologische Aktivität

Butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester, also known as di-2-propenyl fumarate, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C22H22O4

- Molecular Weight : 350.414 g/mol

- CAS Number : 2807-54-7

The structure of this compound features two phenyl groups and two propenyl groups attached to a butanedioic acid backbone, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of butanedioic acid exhibit antimicrobial activities. For instance, studies have demonstrated that related compounds can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.25 to 1 mg/mL, showcasing their potential as antimicrobial agents .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress in biological systems. Compounds similar to butanedioic acid have shown significant antioxidant activity through various assays, including DPPH radical scavenging tests. For example, some derivatives have recorded inhibition percentages exceeding 80% at specific concentrations .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Some studies suggest that butanedioic acid derivatives can modulate inflammatory pathways. For instance, they may inhibit the production of pro-inflammatory cytokines or enhance the expression of anti-inflammatory mediators .

Study on Antimicrobial Activity

A study conducted on Piper longum extracts revealed that certain butanedioic acid derivatives displayed potent antibacterial properties against resistant bacterial strains. The extract's MIC was determined using the agar well diffusion method, revealing effective concentrations that could be further explored for pharmaceutical applications .

Study on Antioxidant Potential

In another investigation focusing on the antioxidant capacity of various plant extracts containing butanedioic acid derivatives, results indicated a strong correlation between concentration and antioxidant activity. The IC50 values were calculated to assess the effectiveness of these compounds in neutralizing free radicals .

Table 1: Biological Activities of Butanedioic Acid Derivatives

| Activity Type | Assay Method | Concentration Range | Observed Effect |

|---|---|---|---|

| Antimicrobial | Agar Well Diffusion | 0.25 - 1 mg/mL | Inhibition of bacterial growth |

| Antioxidant | DPPH Scavenging | Varies | >80% inhibition at optimal concentrations |

| Anti-inflammatory | Cytokine Production Assay | Varies | Modulation of cytokine levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.